N~1~-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-3,4-DIMETHOXYBENZAMIDE -

N~1~-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-3,4-DIMETHOXYBENZAMIDE

Catalog Number: EVT-5538728
CAS Number:
Molecular Formula: C22H19N3O3
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[6-(cis-2,6-Dimethylmorpholine-4-yl)pyridin-3-yl]-amide 2-methyl-4'-trifluoromethoxybiphenyl-3-carboxylic acid

  • Compound Description: This compound is a Smoothened inhibitor investigated for its potential in treating cancers associated with the Hedgehog signaling pathway []. It is often used in combination with PI3K kinase inhibitors for enhanced efficacy.

N-[4-Chloro-3-(5-dimethylamino-1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide

  • Compound Description: This compound is another Smoothened inhibitor studied for its use in treating cancers associated with the Hedgehog pathway, particularly medulloblastoma and resistant tumors [].

2-[(R)4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyrazinyl-5'-yl]propane-2-ol

  • Compound Description: This compound is also categorized as a Smoothened inhibitor explored for its potential in cancer treatment related to the Hedgehog pathway [].

2-Methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)phenyl]propionitrile

  • Compound Description: This compound acts as a PI3K kinase inhibitor, frequently employed in conjunction with Smoothened inhibitors like those mentioned above, to combat cancer, particularly medulloblastoma and resistant tumors [].

8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-piperazin-1-yl-3-trifluoromethylphenyl)-1,3-dihydro-imidazo[4,5-c]quinolin-2-one

  • Compound Description: This molecule is another example of a PI3K kinase inhibitor often used alongside Smoothened inhibitors, as mentioned previously, for enhanced anticancer effects [].

5-(2,6-Dimorpholino-4-yl-pyrimidin-4-yl)-4-trifluoromethylpyridin-2-ylamine

  • Compound Description: This compound belongs to the class of PI3K kinase inhibitors frequently combined with Smoothened inhibitors in cancer treatment, as discussed earlier [].

N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline (B1)

  • Compound Description: This benzimidazole derivative has demonstrated efficacy in attenuating morphine-induced hyperalgesia (increased sensitivity to pain) and allodynia (pain from stimuli that don't usually cause pain) in mice []. It achieves this by reducing the expression of TNF-α, a pro-inflammatory mediator, in the spinal cord.

N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide (B8)

  • Compound Description: Similar to B1, B8 is another benzimidazole derivative showing promise in reducing morphine-induced paradoxical pain in mice by decreasing TNF-α expression in the spinal cord [].

N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide

  • Compound Description: This compound exhibits notable anti-inflammatory activity, proving to be more potent than the common drug Indomethacin in reducing rat paw edema [].

1-(1H-Benzimidazole-2-yl)-(3-hydrazinylphenyl)ethanone (BC)

  • Compound Description: This compound displays potent anti-inflammatory properties, exceeding the efficacy of Indomethacin in reducing rat paw edema [].

N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide N-(3-nitrophenyl)acetamide (BK)

  • Compound Description: Demonstrating strong anti-inflammatory activity, this compound surpasses the potency of the common drug Indomethacin in reducing rat paw edema [].

N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide N-(2-nitrophenyl)acetamide (BJ)

  • Compound Description: This compound exhibits significant anti-inflammatory activity, surpassing the potency of the common drug Indomethacin in reducing rat paw edema [].

N'-{4-[2-(1H–benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide –N-phenylacetamide (BI)

  • Compound Description: This compound demonstrates remarkable anti-inflammatory properties, proving to be more effective than the common drug Indomethacin in reducing rat paw edema [].

2-(4-Aminophenyl)benzimidazole (2a)

  • Compound Description: This compound serves as a key intermediate in the synthesis of N-(4-(benzimidazole-2-yl)phenyl)sulfonamides and N'-(1H-benzimidazol-2-yl)phenyl hydrazido sulfonamides, which are being investigated for their antimicrobial and antioxidant activities [].

2-Hydrazinobenzimidazole (2b)

  • Compound Description: Similar to 2a, this compound acts as a crucial building block in synthesizing N-(4-(benzimidazole-2-yl)phenyl)sulfonamides and N'-(1H-benzimidazol-2-yl)phenyl hydrazido sulfonamides, studied for their antimicrobial and antioxidant properties [].

N-(4-(benzimidazole-2-yl)phenyl) sulfonamides

  • Compound Description: This class of compounds, synthesized from 2a and various substituted sulfonyl chlorides, is under investigation for its in vitro antimicrobial and antioxidant activities, as well as its potential as Acetyl-CoA carboxylase (ACCase) inhibitors [].

N'-(1H-benzimidazol-2-yl)phenyl hydrazido sulfonamides

  • Compound Description: This series of compounds, synthesized from 2b and various substituted sulfonyl chlorides, is being explored for its in vitro antimicrobial and antioxidant activities and its potential as Acetyl-CoA carboxylase (ACCase) inhibitors [].

Properties

Product Name

N~1~-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-3,4-DIMETHOXYBENZAMIDE

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C22H19N3O3/c1-27-19-12-9-15(13-20(19)28-2)22(26)23-16-10-7-14(8-11-16)21-24-17-5-3-4-6-18(17)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)

InChI Key

DEHLDGDRLAHLDW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.